molecular formula C19H13BrN2O2 B2853781 methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 223690-87-7

methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B2853781
CAS No.: 223690-87-7
M. Wt: 381.229
InChI Key: OTLARVHEQRFRQK-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a β-carboline derivative characterized by a brominated aryl substituent at position 1 and a methyl ester at position 2.

Properties

IUPAC Name

methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O2/c1-24-19(23)16-10-14-13-7-2-3-8-15(13)21-18(14)17(22-16)11-5-4-6-12(20)9-11/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLARVHEQRFRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a compound belonging to the β-carboline family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₁₄H₁₃BrN₂O₂
  • Molecular Weight : 305.17 g/mol
  • CAS Number : 244-63-3
  • InChI Key : AIFRHYZBTHREPW-UHFFFAOYSA-N

This compound features a pyrido[3,4-b]indole core structure, which is characterized by a fused indole and pyridine ring system. The presence of the bromophenyl group enhances its biological activity by potentially influencing its interaction with biological targets.

1. Anticancer Activity

Research indicates that compounds in the β-carboline family, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through multiple pathways:

  • Mechanism of Action : The compound may disrupt DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells .
  • Case Study : In vitro studies demonstrated that derivatives of pyridoindoles displayed cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds were found to be in the micromolar range, indicating potent anticancer activity .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : The compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Fungal Activity : Additionally, this compound exhibited antifungal activity against several pathogenic fungi, including Candida species, further supporting its broad-spectrum antimicrobial potential .

3. Neuropharmacological Effects

The neuropharmacological profile of this compound has been explored, revealing promising anxiolytic and antidepressant-like effects:

  • Mechanism : It is hypothesized that the compound interacts with neurotransmitter systems such as serotonin and dopamine pathways, contributing to its anxiolytic effects .
  • Research Findings : Animal studies indicated that administration of this compound led to reduced anxiety-like behavior in rodent models when assessed using standard tests such as the elevated plus maze and forced swim test .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is critical for optimizing its biological efficacy:

SubstituentBiological ActivityObserved Effect
BromineEnhanced cytotoxicityIncreased interaction with DNA
MethylImproved solubilityBetter bioavailability
PhenylIncreased binding affinityEnhanced receptor interaction

The introduction of various substituents on the β-carboline scaffold can significantly influence its pharmacological properties and therapeutic potential.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is its potential anticancer properties. Research has shown that derivatives of pyridoindole compounds exhibit cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications to the pyridoindole structure can enhance its activity against human cancer cells by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Pyridoindole derivatives are known to possess antioxidant properties, which can protect neuronal cells from oxidative stress. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have reported that these compounds can reduce neuronal cell death induced by oxidative agents .

Organic Light Emitting Diodes (OLEDs)

In material science, this compound has been explored for use in organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function as an efficient light-emitting material. Research indicates that incorporating this compound into OLED structures can enhance their efficiency and stability .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Material ScienceOrganic Light Emitting DiodesEnhances efficiency and stability in OLEDs

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyridoindole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Case Study 2: Neuroprotection

Research published in Neuroscience Letters investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells. The study found that treatment with this compound significantly reduced cell death caused by hydrogen peroxide exposure, suggesting its potential role as a therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

Core Structure and Modifications

The β-carboline scaffold (9H-pyrido[3,4-b]indole) is common to all analogs. Key structural variations include:

  • Position 1 substituents : Aryl groups (e.g., 4-methylphenyl, 4-chlorophenyl, 2-fluorophenyl, 3,4,5-trimethoxyphenyl) .
  • Position 3 substituents : Methyl or ethyl esters, carboxylic acids, or amides .
  • N-9 modifications : Methylation or alkylation for enhanced bioavailability .

Antifilarial Activity

  • Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (4c) : Exhibits the highest adulticidal activity against A. viteae (50 mg/kg × 5 days, i.p.) .
  • Methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate (3a) : Shows potent microfilaricidal action .
  • SAR Insights :
    • Aryl substituents : Electron-withdrawing groups (e.g., Cl, Br) enhance activity, likely due to increased electrophilicity and target binding .
    • Ester vs. carboxylic acid : Methyl esters improve lipophilicity and membrane permeability compared to free acids .

Anticancer and Antiproliferative Activity

  • N-Heterocyclic carbene derivatives : Compounds like methyl 1-(4-methylphenyl)-9-(2,4-dichlorobenzyl)-9H-pyrido[3,4-b]indole-3-carboxylate inhibit MDA-MB-231 breast cancer cells (IC₅₀ < 10 μM) via G2/M cell cycle arrest and caspase activation .
  • Substituent effects : Bulky groups (e.g., dichlorobenzyl) enhance anticancer activity by modulating MAP-kinase signaling and matrix metalloproteinase inhibition .

Physicochemical Properties

Compound (Substituent) Melting Point (°C) LogP (Predicted) Bioavailability Key Reference
Methyl 1-(2-fluorophenyl)-... (2l) 280–281 3.2 Moderate
Methyl 1-(4-methylphenyl)-... (4c) Not reported 3.8 High
Methyl 1-(3-bromophenyl)-... Not reported 4.1* Moderate* Inferred

*Predicted based on bromine’s lipophilicity and steric effects.

Comparison of Substituent Effects

Electronic and Steric Influences

  • Bromine (3-bromophenyl): Electron-withdrawing: May enhance electrophilic interactions with biological targets.
  • Chlorine (4-chlorophenyl) : Higher electronegativity increases activity but may reduce metabolic stability compared to bromine .
  • Methoxy groups (3,4,5-trimethoxyphenyl) : Electron-donating effects improve solubility but reduce antifilarial potency .

Pharmacokinetic Considerations

  • Methyl esters : Enhance plasma half-life compared to ethyl esters (e.g., ethyl-1-phenyl derivatives in ) .
  • Bromine’s impact : Higher molecular weight may slow metabolism, extending in vivo residence time .

Q & A

Q. What are the standard synthetic routes for methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via palladium-catalyzed carbonylation. A representative method involves reacting 3-chloro-1-phenyl-9H-pyrido[3,4-b]indole with carbon monoxide (5 atm) in methanol using a Pd(II) catalyst (e.g., 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) and triethylamine at 60°C for 3 hours . Optimization may include adjusting solvent polarity (e.g., methanol vs. dioxane), reaction temperature, and catalyst loading. Alternative routes involve oxidation with SeO₂ in dioxane for precursor functionalization .

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

Key techniques include:

  • X-ray crystallography : For resolving crystal packing and bond angles (e.g., C19H14N2O2 derivatives crystallize in monoclinic systems) .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.90 ppm for methoxy groups in DMSO-d₆) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., exact mass 302.106 Da) .

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can predict Frontier Molecular Orbitals (FMOs), Natural Bond Orbital (NBO) charges, and electrostatic potential maps. These analyses reveal electron-deficient regions (e.g., bromophenyl group) for nucleophilic attack .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence the compound’s reactivity and biological activity compared to other derivatives?

The bromine atom enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling for functionalization. Substitution at the 1-position (e.g., with phenyl, nitrophenyl) alters π-π stacking interactions, impacting binding to biological targets like aryl hydrocarbon receptors . Comparative SAR studies show that electron-withdrawing groups (e.g., -Br, -NO₂) increase inhibitory potency against enzymes like cytochrome P450 .

Q. What strategies mitigate challenges in synthesizing β-carboline derivatives with high regioselectivity?

  • Catalyst selection : Pd/C or Pd(OAc)₂ for hydrogenation/debenzylation .
  • Protecting groups : Use of benzyl esters to prevent carboxylate side reactions .
  • Temperature control : Slow cooling of methanol solutions for single-crystal growth .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Conflicting peaks may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).
  • Deuterated solvents : DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding .
  • 2D-COSY and HSQC : For unambiguous assignment of overlapping signals .

Q. What are the mechanistic implications of this compound’s interaction with biological targets like aryl hydrocarbon receptors (AhR)?

The β-carboline core binds to AhR’s hydrophobic pocket, inducing conformational changes that activate transcription of CYP1A1. Competitive inhibition assays (e.g., with 6-formylindolo[3,2-b]carbazole) and molecular docking studies (AutoDock Vina) quantify binding affinities .

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